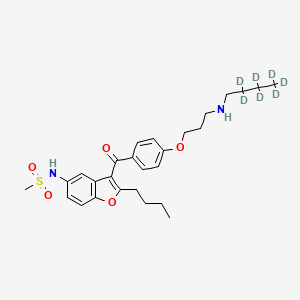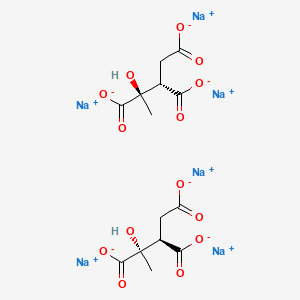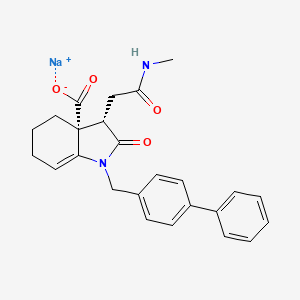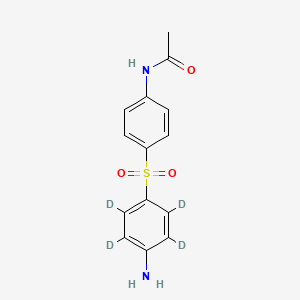
GRC-17536
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GRC-17536 is an orally available, potent and selective inhibitor of Transient Receptor Potential Ankyrin 1 (TRPA1) with IC50 value less than 10 nM. This compound shows more than 1000 fold selectivity over other TRPs, a large panel of GPCRs, enzymes and other ion channels. This compound has proven highly efficacious in treating inflammatory and neuropathic pain in animal models compared to other commercial drugs.
Wissenschaftliche Forschungsanwendungen
Interdisciplinarity and Collaboration in Research
GRC-17536 plays a role in interdisciplinary research, particularly highlighted at the GRC annual meeting organized by India’s Science and Engineering Research Board and RCUK. This research explores how to best stimulate and manage interdisciplinary efforts, vital for complex research endeavors (Brown, Deletic, & Wong, 2015).
Microgravity Experiments on International Space Station
The Glenn Research Center (GRC) has been involved in developing the Fluids Integrated Rack (FIR) for microgravity experiments on the International Space Station. This research focuses on the initial facilities and capabilities envisioned for the first four fluids physics experiments (Hill & Saavedra, 2001).
High-Temperature Aerospace Materials Development
This compound has applications in the development of durable high-temperature materials for aerospace applications, as researched by NASA Glenn Research Center. This includes materials for turbine engine components, rocket engine liners, and space power systems (Dever, Nathal, & DiCarlo, 2013).
Advancing High-Risk-High-Payoff Research
This compound is associated with promoting "high-risk-high-payoff" research projects, which have the potential to make significant scientific advances. This approach aligns with the model used by the Gordon Research Conferences (GRCs), focusing on transformative thinking and project development (Leshner, 2006).
Research in Aircraft Icing
NASA Glenn Research Center’s research in aircraft icing, a critical aspect of aviation safety, involves this compound. This comprehensive research covers the icing environment, ice accretion physics, and impact on aircraft aerodynamics and engine performance (Potapczuk, 2013).
Biomedical Engineering Contributions
This compound has applications in biomedical engineering, especially in technology development efforts for aeronautics and space exploration. This research has led to advancements in medical practice on Earth, in the air, and in space (Myers et al., 2013).
Cryogenic Propellant Research
This compound is involved in research on cryogenic propellants, focusing on their use in liquid propellant rocket engines and cryogenic fluid management for space exploration (Meyer et al., 2013).
Dynamic Energy Conversion for Nuclear Power
NASA Glenn Research Center has led research in dynamic energy conversion using this compound, essential for nuclear power systems in space missions. This includes the development of high-efficiency, long-life Stirling and Brayton power cycles (Mason, 2013).
Postbuckling Behavior of Composite Materials
This compound is used in studying the postbuckling behavior of graphene-reinforced composite (GRC) laminated cylindrical shells under various conditions, which has applications in aerospace engineering (Shen & Xiang, 2018).
Propulsion and Power Materials and Structures Research
The research at NASA Glenn Research Center, involving this compound, focuses on advanced materials and structures for aerospace propulsion and power systems, playing a pivotal role in aeronautics and space missions (Misra & Greenbauer-Seng, 2013).
Combustion Research for Aeronautical Propulsion
This compound contributes to combustion research in aeronautical propulsion, focusing on cleaner-burning jet engines and understanding combustion systems for future propulsion systems (Chang et al., 2013).
Eigenschaften
Aussehen |
Solid powder |
|---|---|
Synonyme |
GRC-17536; GRC 17536; GRC17536.; Unknown |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


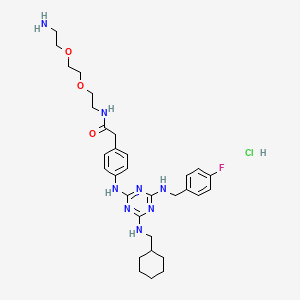
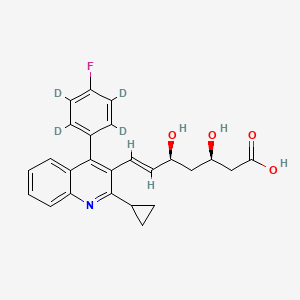
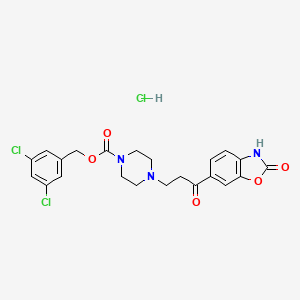
![N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[4-[(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]propane-1,3-diamine;iodide](/img/structure/B1150014.png)
